

Application Notes and Protocols: Development of Analytical Standards for Sekikaic Acid

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Compound of Interest

Compound Name: *Sekikaic acid*

Cat. No.: *B1251277*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sekikaic acid** is a naturally occurring depside found in various lichen species, notably within the Ramalina and Cladonia genera[1]. As a secondary metabolite, it has garnered significant interest due to its diverse biological activities, including antioxidant, antiviral, and enzyme inhibitory properties[1][2][3]. The development of a reliable analytical standard for **sekikaic acid** is crucial for accurate quantification in natural extracts, validation of its pharmacological effects, and for use in metabolic and pharmacokinetic studies. These application notes provide a comprehensive overview of the physicochemical properties, analytical methodologies, and purification protocols for establishing a **sekikaic acid** standard.

Physicochemical and Spectroscopic Data

Accurate characterization of a reference standard is fundamental to its use in analytical applications. The following tables summarize the key physicochemical and spectroscopic properties of **sekikaic acid**.

Table 1: Physicochemical Properties of **Sekikaic Acid**

Property	Value	Reference
IUPAC Name	2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid	[1]
Molecular Formula	C ₂₂ H ₂₆ O ₈	[1][2]
Molar Mass	418.442 g·mol ⁻¹	[1]
Appearance	Colorless rectangular prisms or rhombic plates	[1]
Melting Point	150–151 °C	[1]
Solubility	Soluble in DMSO, Ethanol, Methanol	[2]
CAS Number	607-11-4	[2]

Table 2: Spectroscopic Data for **Sekikaic Acid**

Technique	Data	Reference
UV λ_{max}	219, 263, 303 nm	[1]
Mass Spectrometry (ESI-)	[M-H] ⁻ ion at m/z 417.1556	[4]
MS/MS Fragmentation Ions (ESI-)	m/z 225.0764, 209.0815, 165.0915	[4]
¹ H NMR (Conceptual)	Signals corresponding to aromatic protons, methoxy groups, propyl chains, and hydroxyl groups.	-
¹³ C NMR (Conceptual)	Signals for carboxylic acid, ester carbonyl, aromatic carbons, methoxy carbons, and aliphatic carbons of the propyl chains.	-
Infrared (IR) (Conceptual)	Characteristic peaks for O-H (hydroxyl and carboxylic acid), C-H (aromatic and aliphatic), C=O (ester and carboxylic acid), and C-O stretching.	-

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of **sekikaic acid** from a lichen source, such as Ramalina species.

Objective: To isolate and purify **sekikaic acid** from lichen thalli to serve as a primary reference material.

Materials:

- Dried and ground lichen thalli (e.g., Ramalina sp.)
- Acetone

- Methanol
- Toluene
- Glacial acetic acid
- Silica gel (for column chromatography)
- Solvents for column elution (e.g., hexane-ethyl acetate gradient)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Soxhlet apparatus
- Rotary evaporator
- Glass chromatography column

Procedure:

- Extraction:
 1. Place the dried, ground lichen material into a cellulose thimble and insert it into a Soxhlet extractor.
 2. Extract with acetone for 8-12 hours or until the solvent runs clear.
 3. Concentrate the resulting acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Column Chromatography:
 1. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
 2. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

3. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
 4. Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase is Toluene:Methanol:Glacial Acetic Acid.
- Fraction Analysis and Purification:
 1. Spot the collected fractions on a TLC plate and develop the plate.
 2. Visualize the spots under UV light (254 nm). **Sekikaic acid**-containing fractions can be identified by comparing with literature R_f values or a preliminary standard.
 3. Pool the fractions containing pure **sekikaic acid**.
 4. Evaporate the solvent from the pooled fractions to yield purified **sekikaic acid**.
 - Recrystallization (Optional):
 1. For higher purity, dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.
 2. Collect the crystals by filtration and dry them under a vacuum.
 - Purity Assessment:
 1. Assess the purity of the final product using HPLC-UV and confirm its identity using MS and NMR. The purity should be ≥95% for use as an analytical standard[2].



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*Workflow for the isolation and purification of **Sekikaic acid**.*

Objective: To develop a quantitative High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of **sekikaic acid**.

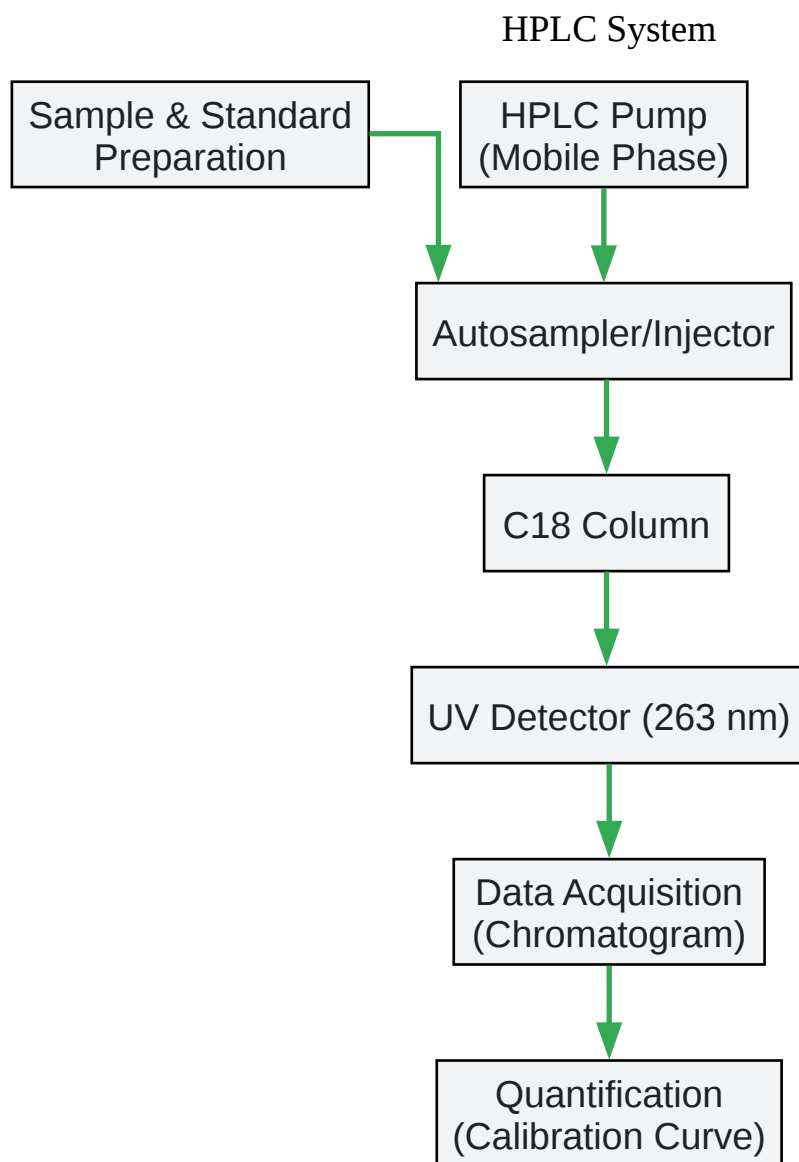
Materials:

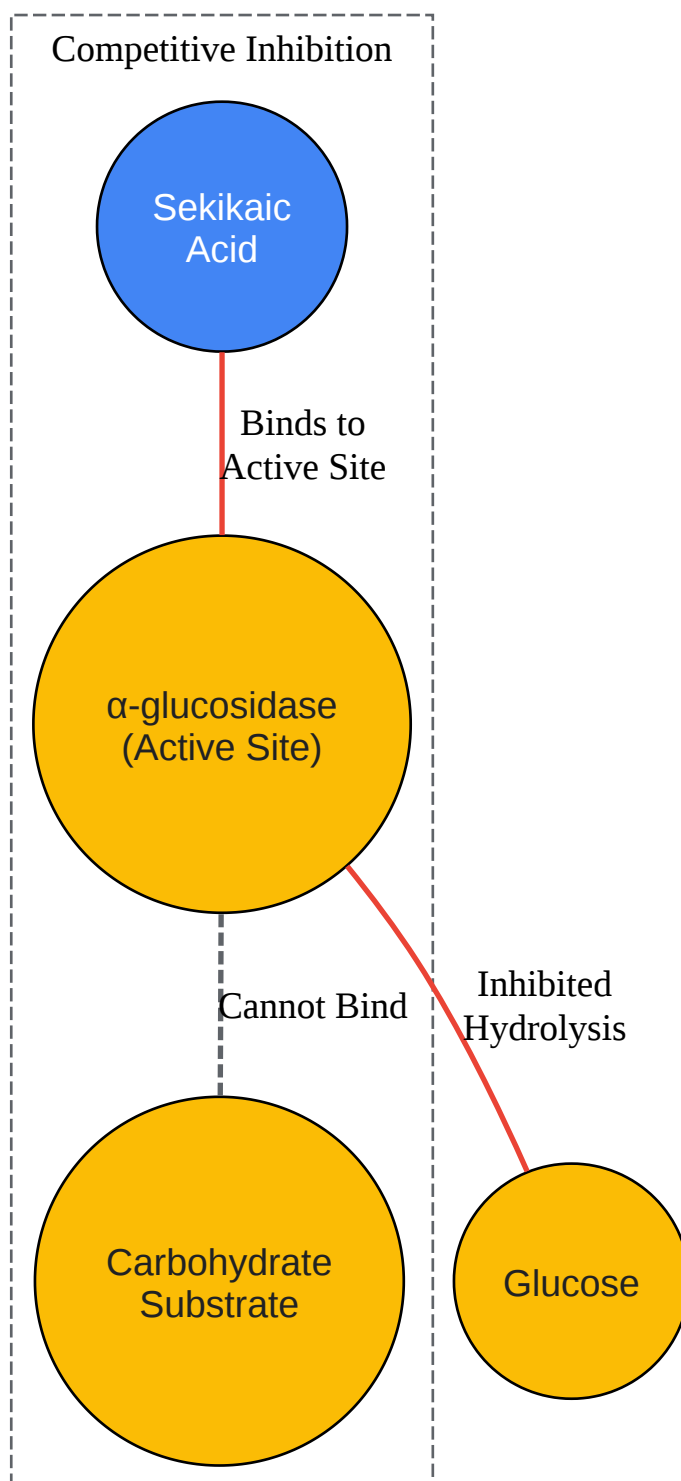
- Purified **sekikaic acid** standard
- HPLC-grade methanol
- HPLC-grade water
- Phosphoric acid or Formic acid
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

- Preparation of Mobile Phase:
 - Prepare a mobile phase consisting of a mixture of methanol and acidified water (e.g., 0.1% phosphoric acid). A common gradient could be from 60% to 90% methanol over 20 minutes. An isocratic method using a ratio like 80:20 (Methanol:Acidified Water) may also be effective[5].
- Preparation of Standard Solutions:
 - Accurately weigh a known amount of purified **sekikaic acid** and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Preparation of Sample Solutions:

- Accurately weigh the sample containing **sekikaic acid** (e.g., crude extract).
- Dissolve the sample in methanol, sonicate for 15 minutes, and dilute to a known volume.
- Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (250 x 4.6 mm, 5 μm).
 - Mobile Phase: Gradient or isocratic elution with Methanol/Acidified Water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μL .
 - Detection Wavelength: 263 nm (one of the λ_{max} peaks)[1].
 - Column Temperature: 25-30 $^{\circ}\text{C}$.
- Analysis and Quantification:
 - Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
 - Inject the sample solutions.
 - Determine the concentration of **sekikaic acid** in the samples by interpolating their peak areas on the calibration curve. The retention time for **sekikaic acid** has been reported to be around 8.792 minutes under specific conditions[6].





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